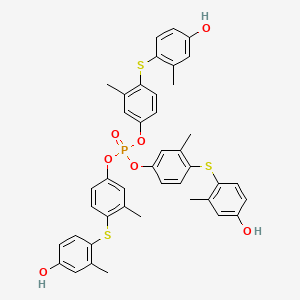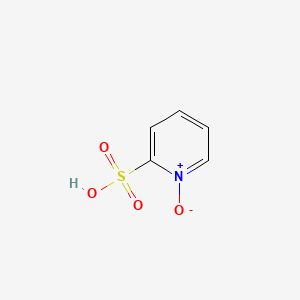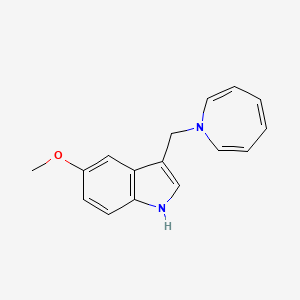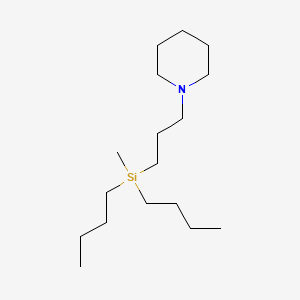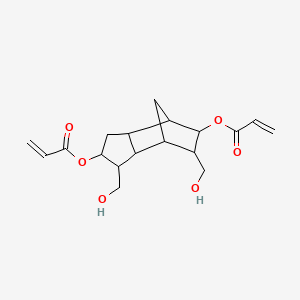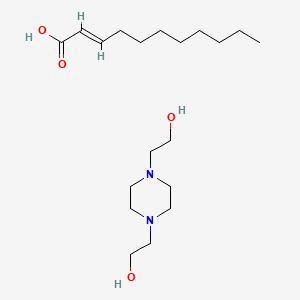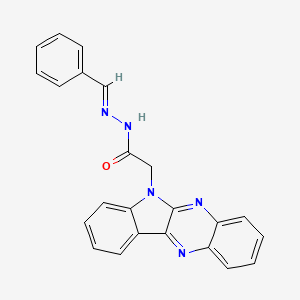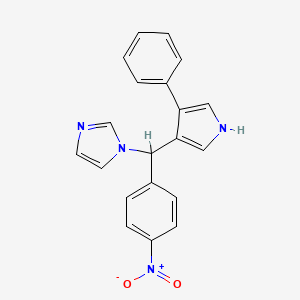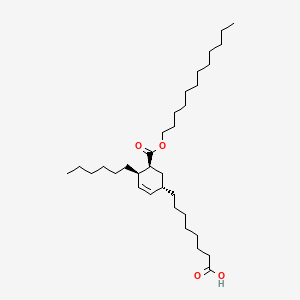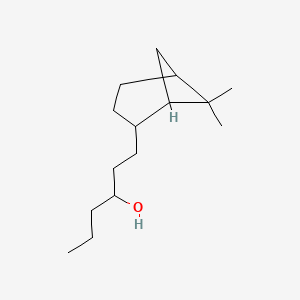
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone to form the desired bicyclic alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. Catalysts may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that lead to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: Known for its similar bicyclic structure but lacks the hydroxyl group.
Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with a different functional group arrangement.
Uniqueness
6,6-Dimethyl-alpha-propylbicyclo(31
Propiedades
Número CAS |
94231-55-7 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hexan-3-ol |
InChI |
InChI=1S/C15H28O/c1-4-5-13(16)9-7-11-6-8-12-10-14(11)15(12,2)3/h11-14,16H,4-10H2,1-3H3 |
Clave InChI |
KHBHMJKIAFOZKG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC1CCC2CC1C2(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


